N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride - 1052418-64-0

N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Catalog Number: EVT-3059242
CAS Number: 1052418-64-0
Molecular Formula: C12H17ClFN3O
Molecular Weight: 273.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide [] shares the 4-fluorophenyl acetamide structure.
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide [] features the 4-fluorophenyl acetamide structure.
  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide [] contains the 4-fluorophenyl acetamide motif.
Mechanism of Action
  • Cannabinoid CB1 receptor inverse agonists []. These compounds target the CB1 receptor, which plays a role in appetite regulation and other physiological processes.
  • Human equilibrative nucleoside transporter (ENT) inhibitors [, ]. ENT inhibitors interfere with nucleoside transport, potentially impacting cell signaling and proliferation.
  • Sigma-2 receptor ligands []. These ligands interact with sigma-2 receptors, implicated in various cellular processes, including cell proliferation and apoptosis.
  • β-secretase (BACE1) inhibitors []. BACE1 inhibitors are investigated for their potential in treating Alzheimer's disease by reducing amyloid-beta production.
Applications
  • Medicinal Chemistry: Its potential activity as a CB1 receptor inverse agonist [], ENT inhibitor [, ], sigma-2 receptor ligand [], or BACE1 inhibitor [] could make it a valuable starting point for developing new drug candidates for various diseases, including obesity, cancer, neurodegenerative disorders, and pain.

Compound Description: This compound features a 2-chlorobenzyl group attached to a dihydropyridazinone ring system. The presence of an intramolecular C—H⋯O hydrogen bond significantly influences the molecule's conformation. []

Compound Description: This compound features a naphthalene ring system directly attached to the acetamide group and a 3-chloro-4-fluorophenyl substitution on the nitrogen atom. The crystal structure reveals a dihedral angle of 60.5° between the substituted benzene and naphthalene rings. []

Compound Description: This compound represents a (diaminopyrimidin-2-yl)thioacetamide derivative with a 4-fluorophenyl group attached to the acetamide nitrogen. The pyrimidine and benzene rings exhibit a dihedral angle of 58.93°. []

Compound Description: K-604 is a potent and aqueous-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. Its design involved replacing a 6-methylene chain with a piperazine unit, enhancing its aqueous solubility and oral absorption compared to its predecessor. []

Compound Description: FPMINT acts as a novel inhibitor of equilibrative nucleoside transporters (ENTs), displaying higher selectivity towards ENT2 over ENT1. []

Compound Description: This compound incorporates a dihydroimidazothiazole ring system linked to a pyridine ring, further substituted with a 4-fluorophenyl group. []

Compound Description: This compound, crystallized as its hydrochloride salt, features a piperazine ring linked to a dihydroquinolinone moiety through a (6-phenylpyridin-3-yl)methyl bridge. []

Compound Description: This compound includes a piperazine ring attached to an acetamide group, further substituted with a complex chiral moiety containing quinoline and phenyl rings. []

Compound Description: SN79 is a canonical sigma-2 receptor antagonist known to induce cell death in tumor cells, suggesting its potential in cancer therapy. It also plays a role in stimulating glycolytic pathways. []

Compound Description: LDK1229 represents a novel cannabinoid CB1 receptor inverse agonist belonging to the benzhydryl piperazine class. It exhibits high selectivity for CB1 over CB2 receptors and shows potential as a peripherally active anti-obesity drug candidate with fewer psychiatric side effects. []

Compound Description: This compound features a piperazine ring with a pendant N-C bond connected to a propenone moiety, further substituted with an ethoxyphenyl group. The molecule also includes a difluorophenylmethyl group attached to the piperazine. []

Compound Description: This compound class represents a series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives synthesized via the Ugi multicomponent reaction. These molecules demonstrated potential as β-Secretase (BACE1) inhibitors, indicating possible applications in Alzheimer’s disease treatment. []

Compound Description: This series of compounds features a cinnamoyl amide core linked to a 4-(2-halogenophenyl)piperazin-1-ylbutyl moiety. They demonstrated high affinity for dopamine D2 and D3 receptors, with some exhibiting selectivity for the D3 receptor. []

Compound Description: This compound, available as a crystalline hydrochloride salt, contains a (thiazole-2-carbonyl)piperazin-1-ylazetidine group connected to a (1-(4-fluorophenyl)-1H-indol-5-yl)methanone moiety. Preliminary research suggests its potential use in treating pain, metabolic disorders, and related conditions. []

Compound Description: CBS-3595 acts as a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). It effectively suppresses tumor necrosis factor alpha release and shows promise in treating TNFα-related diseases. []

Compound Description: This compound exists as a salt, consisting of a 4-[bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium cation and a 3-carboxypropanoate anion. It features a piperazine ring with a pendant N-C bond linked to a phenylpropenyl group and two 4-fluorophenyl groups attached to a methylene bridge on the piperazine. []

Compound Description: This group consists of four compounds with varying aryl substitutions on the piperazine ring. They all share a common (thieno[2,3-c]pyridin-5-yl)methanone moiety and exhibit diverse supramolecular architectures influenced by intermolecular interactions. []

Compound Description: This compound comprises a piperazine ring linked to an acetamide group, further substituted with a 2-methoxyphenyl group and a pyridin-2-yl group. []

Compound Description: This compound represents a complex molecule with a pyrrole core, featuring a 4-fluorophenyl group attached to the pyrrole ring. It is a key intermediate in the synthesis of trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones, a class of cholesterol inhibitors. []

Compound Description: AC-90179 functions as a selective serotonin (5-HT2A) receptor inverse agonist and a competitive antagonist at 5HT2C receptors. It demonstrates potential as an antipsychotic agent with a reduced risk of dose-limiting side effects compared to traditional antipsychotics. []

Compound Description: This series of compounds combines benzothiazole and piperazine moieties through an acetamide linkage. These compounds exhibit anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, with some showing higher potency and a better safety profile than standard antiepileptic drugs. []

Compound Description: This compound is synthesized from 9α-hydroxyparthenolide and features a [4-(2-fluorophenyl)piperazin-1-yl]methyl group attached to a complex tricyclic ring system. The crystal structure reveals intramolecular hydrogen bonding and distinct conformations adopted by different ring systems. []

Compound Description: This compound belongs to a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives designed as potential anticonvulsant and analgesic agents. This particular compound showed promising results in the maximal electroshock (MES) and 6 Hz (32 mA) seizure tests, surpassing the reference drug valproic acid in terms of efficacy and safety profile. []

Compound Description: [11C]DPFC is a novel positron emission tomography (PET) radiotracer developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain. It displays high binding affinity for FAAH and allows for visualizing FAAH distribution in living brains. []

Compound Description: This molecule features a thiadiazole ring substituted with a 4-fluorophenyl group and two acetamide moieties. The crystal structure exhibits intermolecular hydrogen bonds creating a three-dimensional network. []

Compound Description: Fosnetupitant, formulated as a chloride hydrochloride salt, represents a neurokinin-1 receptor antagonist used in combination with palonosetron and dexamethasone to prevent chemotherapy-induced nausea and vomiting. []

Compound Description: This group consists of a series of water-soluble, fused heterocyclic compounds containing a piperazine group. Synthesized through nucleophilic substitution, these compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Compound Description: This compound, available in crystalline and amorphous forms, acts as a potent and selective 5-HT1A receptor antagonist. Its unique structural features contribute to its pharmacological profile and potential therapeutic applications in conditions involving the 5-HT1A receptor. []

Compound Description: This series comprises various (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives synthesized via reaction of 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine using coupling agents. These compounds exhibited moderate to good antimicrobial activity in vitro. []

Compound Description: Compound 4f displays potent and selective inhibition of T-type Ca2+ channels. It effectively lowers blood pressure in spontaneously hypertensive rats without causing reflex tachycardia commonly observed with L-type Ca2+ channel blockers. []

Compound Description: This series comprises novel N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, synthesized as potential CNS agents. These compounds exhibited anxiolytic and skeletal muscle relaxant activities in mice, demonstrating their potential for managing anxiety and muscle spasticity. []

Compound Description: This compound, synthesized from duloxetine, incorporates a piperazine ring linked to an acetamide group, further substituted with a complex moiety containing naphthalene and thiophene rings. []

Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist developed for treating asthma and chronic obstructive pulmonary disease. It exists in different crystalline forms, with Form B exhibiting superior absorption after inhalation compared to Form A. []

Compound Description: This series includes N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives that exhibit anticonvulsant activity, particularly in the subcutaneous pentylenetetrazole (scPTZ) test. They also show varying affinities for serotonin 5-HT1A and 5-HT2A receptors. []

Compound Description: These compounds represent a series of N-naphthalen-1-yl-2-[4-(substituted phenyl)-piperazin-1-yl]-acetamides rationally designed as potential atypical antipsychotic agents. They target dopamine D3 and serotonin receptors based on available structural information. []

Compound Description: This series encompasses N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides synthesized as potential atypical antipsychotic agents. []

Compound Description: This series consists of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides designed as potential antipsychotics. They display anti-dopaminergic and anti-serotonergic activities in mice models. []

Compound Description: This compound features a 4-fluorophenyl group attached to an imidazole ring, which is further connected to a pyridine ring substituted with an acetamide group. The crystal structure reveals a network of intermolecular hydrogen bonds involving water molecules. []

Compound Description: 5l is a potent inhibitor of MDA-MB-231 cells (a breast cancer cell line) with higher potency compared to sorafenib. It showed some inhibitory activity against VEGFR2 and exhibited selectivity for MDA-MB-231 over the HepG2 cell line. []

Compound Description: This compound contains a spirocyclic propionamide derivative, featuring a 4-fluorophenyl group attached to the propionamide moiety. The molecule also includes a furan ring and a triazaspirodecene ring system. []

Compound Description: PABSA is a potent and selective endothelin (ET) receptor antagonist, exhibiting significantly higher potency for ETA receptors compared to BQ-123 and bosentan. []

Compound Description: This series comprises benzyl and benzoyl substituted acetamides evaluated as potential antipsychotic agents. These compounds showed 5-HTP-induced head-twitch inhibition and low catalepsy induction in mice, suggesting potential antipsychotic activity. []

Compound Description: 1,3BFCPA is a novel compound investigated for its corrosion inhibition properties on mild steel. It demonstrated effective corrosion inhibition in both acidic and alkaline environments, with a higher efficiency observed in a sulfuric acid medium. []

Properties

CAS Number

1052418-64-0

Product Name

N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

IUPAC Name

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide;hydrochloride

Molecular Formula

C12H17ClFN3O

Molecular Weight

273.74

InChI

InChI=1S/C12H16FN3O.ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H

InChI Key

JFMBLQVGSLQLMC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.